molecular formula C20H23N3O3 B5559316 (1R*,3S*)-7-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonane-1,3-diol

(1R*,3S*)-7-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonane-1,3-diol

Cat. No.: B5559316
M. Wt: 353.4 g/mol
InChI Key: XLBPZRJKHZGAOY-CALCHBBNSA-N
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Description

(1R*,3S*)-7-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonane-1,3-diol is a useful research compound. Its molecular formula is C20H23N3O3 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.17394160 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

New 1-thia-azaspiro[4.5]decane derivatives have been synthesized, showing moderate to high inhibition activities against various human cancer cell lines, such as HepG-2 (liver), PC-3 (prostate), and HCT116 (colorectal carcinoma). These compounds exemplify the broader class of azaspiro derivatives' potential in anticancer research (Flefel et al., 2017).

Anticonvulsant Properties

A series of N-phenylamino derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-diones were developed, showing promising anticonvulsant properties. Among them, N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione exhibited significant anti-seizure properties in animal models, highlighting the potential of azaspiro compounds in neuropharmacology (Kamiński et al., 2008).

Antimicrobial Activity

The substituted aryl amides of 3-arylmethyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylic acids showed notable antimicrobial activity against various strains, including Candida albicans and gram-positive microorganisms like Staphylococcus aureus and Bacillus subtilis. These findings suggest azaspiro derivatives as potential antimicrobial agents (Krolenko et al., 2016).

GPR119 Agonists for Diabetes Treatment

7-azaspiro[3.5]nonane derivatives have been identified as potent GPR119 agonists with significant effects on glucose lowering in diabetic rat models. These results indicate the potential of such compounds in the development of new treatments for diabetes (Matsuda et al., 2018).

Antibacterial Activity Against Respiratory Pathogens

Novel 7-azaspiro[3.5]nonane derivatives demonstrated potent antibacterial activity against key respiratory pathogens, including multidrug-resistant and quinolone-resistant strains, pointing to their potential in treating respiratory tract infections (Odagiri et al., 2013).

Properties

IUPAC Name

[(1S,3R)-1,3-dihydroxy-7-azaspiro[3.5]nonan-7-yl]-(2-methyl-4-phenylpyrimidin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-13-21-12-15(18(22-13)14-5-3-2-4-6-14)19(26)23-9-7-20(8-10-23)16(24)11-17(20)25/h2-6,12,16-17,24-25H,7-11H2,1H3/t16-,17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBPZRJKHZGAOY-CALCHBBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C2=CC=CC=C2)C(=O)N3CCC4(CC3)C(CC4O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C(=N1)C2=CC=CC=C2)C(=O)N3CCC4(CC3)[C@@H](C[C@@H]4O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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